(5-Chloro-1,2,3-thiadiazol-4-YL)methanol

Medicinal Chemistry Drug Design Physicochemical Profiling

(5-Chloro-1,2,3-thiadiazol-4-yl)methanol is a low-molecular-weight (150.59 g/mol) heterocyclic alcohol featuring a 1,2,3-thiadiazole core substituted with chlorine at the 5-position and a hydroxymethyl group at the 4-position. This substitution pattern confers a moderate lipophilicity (XLogP3 = 0.6), a single hydrogen-bond donor, four hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 74.3 Ų.

Molecular Formula C3H3ClN2OS
Molecular Weight 150.58
CAS No. 926207-15-0
Cat. No. B2475310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1,2,3-thiadiazol-4-YL)methanol
CAS926207-15-0
Molecular FormulaC3H3ClN2OS
Molecular Weight150.58
Structural Identifiers
SMILESC(C1=C(SN=N1)Cl)O
InChIInChI=1S/C3H3ClN2OS/c4-3-2(1-7)5-6-8-3/h7H,1H2
InChIKeyFJGPOWZUBACIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (5-Chloro-1,2,3-thiadiazol-4-YL)methanol Is a Strategic Heterocyclic Building Block for Drug & Agrochemical Research


(5-Chloro-1,2,3-thiadiazol-4-yl)methanol is a low-molecular-weight (150.59 g/mol) heterocyclic alcohol featuring a 1,2,3-thiadiazole core substituted with chlorine at the 5-position and a hydroxymethyl group at the 4-position. This substitution pattern confers a moderate lipophilicity (XLogP3 = 0.6), a single hydrogen-bond donor, four hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 74.3 Ų [1]. Predicted physicochemical properties include a boiling point of 283.2±48.0 °C, density of 1.652±0.06 g/cm³ and a pKa of 11.97±0.10 . These attributes position the compound as a versatile intermediate with a physicochemical profile distinct from its 5-alkyl and 5-halo analogs.

Why Generic 1,2,3-Thiadiazole Building Blocks Cannot Substitute (5-Chloro-1,2,3-thiadiazol-4-YL)methanol


Substituting the 5-chloro-4-hydroxymethyl scaffold with a 5-bromo or 5-methyl analog alters the lipophilicity and polar surface area profiles that govern molecular recognition and pharmacokinetic behavior. The 5-bromo congener, for instance, displays a higher computed LogP (0.79 vs. 0.60 for the target; [1]) and a markedly lower TPSA (46.01 Ų vs. 74.3 Ų; ), which can significantly impact solubility, passive permeability, and off-target binding. Moreover, the electron-donating character of the 4-hydroxymethyl group suppresses spontaneous displacement of the 5-chloro substituent, a reactivity profile that diverges sharply from analogs bearing a 4-formyl electron-withdrawing group. Consequently, wholesale substitution of the target compound with a structurally related thiadiazole risks altered or unpredictable outcomes in synthesis, biological assay, or property-guided library design.

Quantitative Differentiation Evidence for (5-Chloro-1,2,3-thiadiazol-4-YL)methanol vs. Closest Analogs


Lower Calculated LogP vs. 5-Bromo Analog Enhances Aqueous Compatibility

The target compound exhibits an XLogP3 of 0.6, whereas the 5-bromo analog (5-bromo-1,2,3-thiadiazol-4-yl)methanol displays a computed LogP of 0.79 [1]. The difference of 0.19 log units translates to an approximately 1.5-fold lower predicted octanol/water partition coefficient for the target, indicating greater aqueous compatibility.

Medicinal Chemistry Drug Design Physicochemical Profiling

Higher Topological Polar Surface Area Compared to 5-Bromo Analog Alters Permeability Profile

The target compound has a topological polar surface area (TPSA) of 74.3 Ų, substantially exceeding the 46.01 Ų reported for the 5-bromo analog [1]. This 28.3 Ų differential—more than 60% relative increase—places the target compound above the commonly cited 60–70 Ų threshold for good oral absorption, suggesting a distinctly different passive membrane permeability profile.

ADME Permeability Druglikeness

Predicted pKa of 11.97 Differentiates Ionization Behavior

The target compound has a predicted pKa of 11.97±0.10 for the hydroxymethyl proton . This high pKa ensures the molecule remains >99.9% unionized at physiological pH (7.4), in contrast to 1,2,3-thiadiazole derivatives bearing a 4-carboxylic acid group (e.g., 5-chloro-1,2,3-thiadiazole-4-carboxylic acid, pKa ~3–4) that are predominantly anionic under the same conditions. The 5-methyl analog, while also unionized, lacks the halogen handle for further functionalization.

Ionization State Chemical Stability Reactivity

Electron-Donating 4-Hydroxymethyl Group Reduces 5-Chloro Reactivity vs. 4-Formyl Analog

Published studies demonstrate that nucleophilic displacement of the chlorine atom at the 5-position of 1,2,3-thiadiazoles requires activation by an electron-withdrawing group at the 4-position [1]. The 4-formyl analog 5-chloro-1,2,3-thiadiazole-4-carbaldehyde undergoes facile ring transformation with amines, hydrazines, and hydroxylamine to yield triazole-thiocarboxamides and related products [2]. In the target compound, the 4-hydroxymethyl group is electron-donating rather than electron-withdrawing; consequently, the 5-chloro substituent is resistant to nucleophilic substitution under analogous conditions, enabling orthogonal functionalization strategies.

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

Optimal Application Scenarios for (5-Chloro-1,2,3-thiadiazol-4-YL)methanol Based on Differentiation Evidence


Scaffold Selection for Peripherally-Restricted Drug Candidates

The compound's relatively high TPSA (74.3 Ų) and moderate LogP (0.6) place it in a favorable property space for drug candidates requiring low blood-brain barrier penetration. Compared to the 5-bromo analog (TPSA 46.01 Ų), the target compound is predicted to exhibit significantly reduced CNS exposure, making it a preferred starting point for designing anti-infectives, anti-inflammatory agents, or metabolic disease therapeutics where peripheral restriction is desired [1].

Orthogonal Functionalization in Multi-Step Heterocyclic Synthesis

The electron-donating nature of the 4-hydroxymethyl group suppresses spontaneous nucleophilic displacement of the 5-chloro substituent, allowing chemists to selectively derivatize the primary alcohol (e.g., via esterification, oxidation, or etherification) without premature loss of the chlorine handle. This contrasts with the 4-formyl analog, which undergoes ring transformation with amines, rendering it unsuitable for sequences requiring a stable thiadiazole core [2][3].

Design of Neutral, Non-Ionizable Probe Molecules for Biochemical Assays

With a predicted pKa of 11.97, the compound remains unionized under standard biological assay conditions (pH 7.4). This eliminates potential confounding effects from ionic interactions encountered with carboxyl-containing thiadiazole analogs, making it a cleaner scaffold for fragment-based screening, fluorescence labeling, or target engagement studies where charge state must be controlled .

Physicochemical Property-Driven Library Design

The combination of moderate lipophilicity (LogP 0.6), four hydrogen-bond acceptors, one donor, and a well-defined TPSA of 74.3 Ų provides a differentiated profile for diversity-oriented synthesis libraries. When compared head-to-head with the 5-bromo (LogP 0.79) and 5-methyl (LogP not reported but higher) analogs, the target compound occupies a distinct region of chemical space that may be advantageous for hit expansion campaigns targeting soluble, low-plasma-protein-bound molecules [1].

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